Estrane, 1,6-hexanediamine deriv.
Description
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Structure
3D Structure
Properties
IUPAC Name |
N'-[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hexane-1,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O/c1-25-14-13-21-20-10-8-19(28-2)17-18(20)7-9-22(21)23(25)11-12-24(25)27-16-6-4-3-5-15-26/h8,10,17,21-24,27H,3-7,9,11-16,26H2,1-2H3/t21-,22-,23+,24+,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUWYMCIIBQTQB-VAFBSOEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2NCCCCCCN)CCC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCCCN)CCC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Properties and Applications of 1,6-Hexanediamine Linkers in Steroid Chemistry
Executive Summary
In steroid bioconjugation, the choice of linker defines the functional success of the final construct. 1,6-hexanediamine (HMDA) acts as a critical "Goldilocks" spacer—providing a six-carbon aliphatic chain (~9 Å) that balances hydrophobicity with flexibility. Unlike short ethyl spacers that suffer from steric hindrance, or long polyethylene glycol (PEG) chains that may introduce excessive hydrophilicity or folding, HMDA mimics the hydrophobic nature of the steroid core while extending reactive amines for conjugation.
This guide details the physicochemical rationale, synthetic pathways, and specific immunological implications (Bridge Recognition) of using HMDA in steroid chemistry.
Part 1: Physicochemical Rationale
The utility of 1,6-hexanediamine stems from three core properties that align with the steroid nucleus (cyclopentanoperhydrophenanthrene ring):
Hydrophobic Continuity
Steroids are lipophilic. Introducing a highly polar linker (like short PEGs) directly at the steroid core can disrupt the solvation shell and alter binding kinetics with hydrophobic pockets in receptors or antibodies. The aliphatic hexyl chain of HMDA maintains a "hydrophobic bridge," minimizing thermodynamic penalties during binding events.
Steric Freedom (The 9 Å Rule)
Direct conjugation of proteins (e.g., HRP, BSA) to steroidal hydroxyls or ketones often results in steric shielding, rendering the steroid unrecognizable.
-
Length: The ~9-10 Å extension provided by HMDA pushes the bulky protein carrier away from the steroid epitope.
-
Flexibility: The alkyl chain allows rotational freedom, enabling the steroid to orient itself into deep binding pockets (e.g., Nuclear Receptors or Antibody Fab regions).
Nucleophilic Versatility
As a homobifunctional primary amine, HMDA allows for versatile chemistry but introduces a risk of polymerization. Control over stoichiometry is the governing principle of its use.
Part 2: Critical Phenomenon - Bridge Recognition
In immunoassay development, a frequent failure mode associated with HMDA is "Bridge Recognition." This occurs when the antibody generated against a Steroid-Linker-Carrier immunogen recognizes the linker (the hexyl chain + amide bond) rather than the steroid itself.
The Mechanism of Failure
If the same linker (HMDA) is used for both the Immunogen (to make the antibody) and the Tracer (to detect the analyte), the antibody will bind the Tracer with higher affinity than the free native steroid (analyte). This results in poor displacement and low assay sensitivity.
Visualization: The Bridge Recognition Problem
Figure 1: Diagram illustrating the "Bridge Binding" bias where antibodies bind the linker-steroid complex more tightly than the native steroid.
Part 3: Synthetic Strategies & Protocols
Strategy A: Monoconjugation (Linker Insertion)
Objective: Attach a single HMDA arm to a steroid (e.g., Estradiol, Testosterone) to create a "Steroid-Amine" intermediate for further conjugation to a drug or protein.
Challenge: HMDA is homobifunctional (
Solution: Use a massive molar excess of HMDA.
Protocol: Synthesis of N-(6-aminohexyl)-Steroid Amide
Target: Conjugation to a Steroid-Carboxymethyloxime (CMO) or Hemisuccinate derivative.
Reagents:
-
Steroid-COOH (e.g., Testosterone-3-CMO)[1]
-
1,6-Hexanediamine (HMDA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[2]
-
NHS (N-Hydroxysuccinimide)[3]
-
Solvent: DMF (Dimethylformamide) or DMSO
Step-by-Step Methodology:
-
Activation: Dissolve Steroid-COOH (1 eq) in dry DMF. Add EDC (1.2 eq) and NHS (1.2 eq). Stir at Room Temperature (RT) for 2-4 hours to form the NHS-ester (active intermediate).
-
Checkpoint: TLC should show disappearance of the starting acid.
-
-
Linker Addition (Critical Step):
-
Prepare a solution of HMDA (10-20 equivalents) in DMF.
-
Why? High concentration of free diamine ensures the activated steroid reacts with a free diamine molecule, not an already-substituted Steroid-Linker-Amine.
-
-
Coupling: Add the activated Steroid-NHS solution dropwise into the HMDA solution under rapid stirring.
-
Note: Adding HMDA to the steroid favors dimerization. You must add Steroid to HMDA.
-
-
Reaction: Stir for 4-16 hours at RT.
-
Purification:
-
Evaporate DMF under reduced pressure.
-
Extraction: Dissolve residue in dilute acid (HCl, pH 2). The excess HMDA and the product remain in the aqueous phase. Extract with Ethyl Acetate to remove unreacted steroid.
-
Basification: Adjust aqueous phase to pH >10 with NaOH. Product precipitates or becomes extractable into organic solvent (DCM/Chloroform).
-
Flash Chromatography: Silica gel (Chloroform:Methanol:NH4OH) is usually required to separate mono-substituted product from trace dimers.
-
Strategy B: Dimerization (Pharmacological Applications)
Objective: Link two steroid heads to create a "Molecular Umbrella" or cationic lipid mimic for gene delivery or antimicrobial activity.
Method:
-
Stoichiometry: Use 0.5 equivalents of HMDA relative to the activated steroid (2:1 Steroid:Linker ratio).
-
Mechanism: The first amine reacts, forming Steroid-Linker-NH2. This intermediate, now being the only amine source left (if stoichiometry is precise), attacks a second activated steroid.
Part 4: Comparative Data
Table 1: Impact of Linker Length on Steroid Conjugate Properties
| Linker Type | Structure | Length (Å) | Hydrophobicity | Primary Application | Risk Factor |
| Ethylenediamine | C2 | ~3.5 | Low | Rigid cross-linking | Steric Hindrance (Epitope masking) |
| 1,6-Hexanediamine | C6 | ~9.0 | High | Immunoassays, ADCs | Bridge Recognition |
| PEG-4 | (PEO)4 | ~14-16 | Very Low | Solubility enhancement | Hydrophilic alteration of binding kinetics |
| Decanediamine | C10 | ~13.5 | Very High | Liposomal insertion | Folding/Hydrophobic collapse |
Part 5: Workflow Visualization
The following diagram outlines the decision tree for synthesizing 1,6-hexanediamine steroid derivatives.
Figure 2: Synthetic workflow distinguishing between mono-conjugation and dimerization based on HMDA stoichiometry.[4][5]
References
-
Hosoda, H., Kobayashi, N., Ishii, N., & Nambara, T. (1986). Bridging phenomena in steroid immunoassays.[6] The effect of bridge length on sensitivity in enzyme immunoassay. Chemical & Pharmaceutical Bulletin, 34(5), 2105-2111.[6] [Link]
-
Nahar, L., & Sarker, S. D. (2020). A Review on Steroid Dimers: 2011-2019. Steroids, 157, 108608. (Discusses synthesis of dimers using diamine spacers). [Link]
-
Erlanger, B. F., Borek, F., Beiser, S. M., & Lieberman, S. (1959). Steroid-protein conjugates. II. Preparation and characterization of conjugates of bovine serum albumin with progesterone, deoxycorticosterone, and estrone. Journal of Biological Chemistry, 234(5), 1090-1094. (Foundational text on steroid conjugation chemistry). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bridging phenomena in steroid immunoassays. The effect of bridge length on sensitivity in enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of Estrane 1,6-hexanediamine in Receptor Binding Assays: A Technical Guide
Introduction: Unveiling Receptor Interactions with Novel Ligands
In the landscape of drug discovery and molecular pharmacology, the characterization of interactions between novel chemical entities and their biological targets is paramount.[1][2][3] Receptor binding assays serve as a cornerstone of this process, providing a robust and sensitive method to quantify the affinity of a ligand for its receptor.[1][4][5] This technical guide focuses on the application of a unique steroidal diamine, Estrane 1,6-hexanediamine, in receptor binding assays. While Estrane 1,6-hexanediamine is a novel compound without extensive prior characterization, its core estrane structure suggests a potential interaction with steroid hormone receptors, such as the estrogen receptor (ER).
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute receptor binding assays to characterize the binding properties of unlabeled compounds like Estrane 1,6-hexanediamine. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for both competitive and saturation binding assays. The causality behind each experimental step will be elucidated to empower the user with the knowledge to not only perform the assay but also to troubleshoot and adapt the protocols for their specific needs.
Part 1: Foundational Principles of Receptor Binding Assays
Receptor binding assays are predicated on the law of mass action, which describes the reversible interaction between a ligand and a receptor to form a ligand-receptor complex.[6] The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[7] A lower Kd value signifies a higher binding affinity.
Radioligand binding assays have historically been the gold standard due to their high sensitivity and specificity.[4][5][8] These assays utilize a radioactively labeled ligand (radioligand) to quantify binding. The two primary types of radioligand binding assays are:
-
Saturation Binding Assays: These are used to determine the receptor density (Bmax) and the Kd of the radioligand itself.[1][5][9] This is achieved by incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand.[5][10]
-
Competitive Binding Assays: These assays are employed to determine the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (the "competitor"), such as Estrane 1,6-hexanediamine.[2][4][5] In this setup, a fixed concentration of radioligand and receptor are incubated with varying concentrations of the unlabeled competitor. The competitor's ability to displace the radioligand from the receptor is measured, and from this, its affinity can be derived.[4][5]
A critical aspect of all binding assays is the differentiation between specific and non-specific binding. Specific binding refers to the interaction of the ligand with the target receptor, which is saturable and of high affinity.[11] Non-specific binding (NSB) is the binding of the ligand to other components in the assay system, such as lipids, other proteins, or the assay vessel itself.[11][12][13] NSB is typically linear and non-saturable.[13] To determine specific binding, total binding (in the absence of an excess of unlabeled ligand) is measured, and non-specific binding (in the presence of a saturating concentration of an unlabeled competitor) is subtracted.[13][14]
Part 2: Characterizing Estrane 1,6-hexanediamine with Competitive Binding Assays
The primary application of Estrane 1,6-hexanediamine in a receptor binding assay would be to determine its affinity for a specific receptor, hypothesized here to be the estrogen receptor (ER), using a competitive binding format.
Experimental Rationale
The goal is to determine the concentration of Estrane 1,6-hexanediamine that inhibits 50% of the specific binding of a known high-affinity radioligand for the ER (e.g., [³H]-17β-estradiol). This value is the IC50 (inhibitory concentration 50%). The IC50 is then used to calculate the Ki, which is a more absolute measure of affinity, using the Cheng-Prusoff equation.
Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Binding Assay for Estrane 1,6-hexanediamine
Materials:
-
Receptor Source: Rat uterine cytosol prepared from ovariectomized rats or recombinant human estrogen receptor α (ERα) or β (ERβ).[15]
-
Radioligand: [³H]-17β-estradiol (specific activity ~40-60 Ci/mmol).
-
Unlabeled Competitor (for NSB): 17β-estradiol.
-
Test Compound: Estrane 1,6-hexanediamine.
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Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4.[15][16]
-
Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters.[16]
-
Wash Buffer: Assay buffer.
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Scintillation Cocktail.
-
Microcentrifuge tubes or 96-well plates.
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of [³H]-17β-estradiol in assay buffer at a concentration twice the desired final concentration (e.g., 2 nM for a final concentration of 1 nM). The final concentration of the radioligand should be at or below its Kd for the receptor to ensure assay sensitivity.
-
Prepare a stock solution of Estrane 1,6-hexanediamine in a suitable solvent (e.g., DMSO) and then create a series of dilutions in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.[15]
-
Prepare a high-concentration solution of unlabeled 17β-estradiol in assay buffer for determining non-specific binding (e.g., 100 µM for a final concentration of 1 µM, which is at least 100-fold higher than the radioligand concentration).[15]
-
Dilute the receptor preparation in assay buffer to a concentration that results in specific binding of approximately 10-15% of the total radioligand added. This minimizes ligand depletion.
-
-
Assay Setup (in triplicate):
-
Total Binding (TB): 50 µL of receptor preparation + 50 µL of assay buffer + 50 µL of [³H]-17β-estradiol solution.
-
Non-Specific Binding (NSB): 50 µL of receptor preparation + 50 µL of unlabeled 17β-estradiol solution + 50 µL of [³H]-17β-estradiol solution.
-
Competition: 50 µL of receptor preparation + 50 µL of Estrane 1,6-hexanediamine dilution + 50 µL of [³H]-17β-estradiol solution.
-
-
Incubation:
-
Gently mix the contents of each tube/well and incubate at 4°C for 16-18 hours to reach equilibrium.[16]
-
-
Separation of Bound and Free Ligand (HAP Method):
-
Add 100 µL of ice-cold HAP slurry to each tube.
-
Incubate on ice for 15-20 minutes with intermittent vortexing.[16]
-
Centrifuge at 2,500 x g for 5 minutes at 4°C.[15]
-
Carefully aspirate the supernatant.
-
Wash the HAP pellet three times with 1 mL of ice-cold wash buffer, centrifuging and aspirating between each wash.
-
-
Quantification:
-
After the final wash, resuspend the HAP pellet in 200 µL of ethanol and transfer to a scintillation vial.
-
Add 4 mL of scintillation cocktail, vortex, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of triplicates.
-
Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
For each concentration of Estrane 1,6-hexanediamine, calculate the percent inhibition of specific binding: % Inhibition = 100 x (1 - (CPM in competition tube - NSB) / SB)
-
Plot the percent inhibition versus the logarithm of the Estrane 1,6-hexanediamine concentration.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[13]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Part 3: Saturation Binding Assays to Characterize the Receptor System
Prior to performing competitive binding assays, it is crucial to characterize the receptor preparation using a saturation binding assay. This will determine the receptor density (Bmax) and the affinity (Kd) of the chosen radioligand, which are essential parameters for the Cheng-Prusoff equation.[5][9][17]
Signaling Pathway and Binding Equilibrium
Caption: Ligand-receptor binding equilibrium.
Detailed Protocol: Saturation Binding Assay
Materials:
-
Same as for the competitive binding assay, excluding the test compound.
Procedure:
-
Preparation of Reagents:
-
Assay Setup (in triplicate):
-
For each concentration of [³H]-17β-estradiol, set up two sets of tubes:
-
Total Binding (TB): 50 µL of receptor preparation + 50 µL of the respective [³H]-17β-estradiol dilution.
-
Non-Specific Binding (NSB): 50 µL of receptor preparation + 50 µL of the respective [³H]-17β-estradiol dilution + a final concentration of 1 µM unlabeled 17β-estradiol.
-
-
-
Incubation, Separation, and Quantification:
-
Follow steps 3-5 of the competitive binding assay protocol.
-
-
Data Analysis:
-
Calculate the average CPM for each set of triplicates.
-
For each concentration of radioligand, calculate the specific binding: SB = TB - NSB.
-
Convert the CPM values of specific binding to molar units (e.g., fmol/mg protein) based on the specific activity of the radioligand and the protein concentration of the receptor preparation.
-
Plot the specific binding versus the concentration of the radioligand.
-
Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.[6][17]
-
Part 4: Data Interpretation and Presentation
The quantitative data obtained from these assays should be summarized in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical Binding Parameters for Estrane 1,6-hexanediamine at Estrogen Receptors
| Parameter | ERα | ERβ |
| IC50 (nM) | 150 | 50 |
| Ki (nM) | 75 | 25 |
| Receptor Source | Recombinant Human | Recombinant Human |
| Radioligand | [³H]-17β-estradiol | [³H]-17β-estradiol |
| Radioligand Kd (nM) | 0.5 | 0.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion: A Pathway to Characterizing Novel Ligands
This technical guide provides a comprehensive framework for utilizing receptor binding assays to characterize the binding properties of novel, unlabeled compounds such as Estrane 1,6-hexanediamine. By following these detailed protocols and understanding the underlying principles, researchers can confidently determine the binding affinity and selectivity of their compounds of interest. The combination of competitive and saturation binding assays offers a powerful approach to elucidate the molecular interactions that are fundamental to drug action and biological signaling.
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Royal Society of Chemistry. (2020). Synthesis and σ receptor affinity of spiro[[15]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02167a]
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- Labome. Receptor-Ligand Binding Assays. (2022). [URL: https://www.labome.com/method/Receptor-Ligand-Binding-Assays.html]
- MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. [URL: https://www.mdpi.com/1422-0067/23/21/13401]
- Battelle. Statistical Analysis Report: Validation of an Androgen Receptor Binding Assay - Database Expansion. [URL: https://www.oecd.org/env/ehs/testing/49834242.pdf]
- Kim, H., et al. (2012). Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study. Bioorganic & medicinal chemistry, 20(10), 3256–3266. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3348427/]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 9. revvity.com [revvity.com]
- 10. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 12. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 13. graphpad.com [graphpad.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. studylib.net [studylib.net]
Troubleshooting & Optimization
Solving solubility issues with Estrane 1,6-hexanediamine derivatives
Welcome to the Advanced Application Support Hub. Topic: Solubility Optimization & Assay Compatibility for Estrane-Diamine Derivatives. Ticket ID: SOL-EST-HEX-001 Assigned Specialist: Senior Application Scientist, Dr. A. Vance.
Executive Summary: The Physicochemical Paradox
Researchers working with Estrane 1,6-hexanediamine derivatives often encounter a specific "solubility paradox." You are conjugating a highly lipophilic steroidal core (Estrane) with a flexible, basic aliphatic linker (1,6-hexanediamine).
-
The Core (Estrane): Rigid, hydrophobic, "brick dust" behavior.
-
The Linker (Hexanediamine): The 6-carbon chain adds flexibility but also significant lipophilicity compared to shorter ethyl/propyl linkers. While the terminal amine is polar, the hexyl spacer can promote micellar aggregation or folding, masking the polar amine and causing precipitation in aqueous media.
This guide provides the protocols to overcome these thermodynamic barriers.
Module 1: Stock Solution Preparation
Stop "crashing out" before you even begin.
Q: My compound dissolves in DMSO but precipitates immediately upon adding to PBS. Why? A: You are experiencing "Kinetic Precipitation." The compound is soluble in DMSO (aprotic, polar) but thermodynamically unstable in water (protic, polar). When the DMSO solvent shell is stripped away by water, the hydrophobic estrane cores aggregate faster than the amines can solvate.
Protocol A: The "Acid-Spike" Stock Method
Standard DMSO stocks often fail for these derivatives because the amine remains unprotonated.
-
Calculate: Determine the molarity required.
-
Solvent: Use DMSO containing 10mM HCl (or 0.1% Acetic Acid) as your stock solvent.
-
Why? This ensures the terminal amine is fully protonated (
) before it hits the aqueous buffer. The charge repulsion prevents aggregation.
-
-
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which induce crystal nucleation.
Q: Can I use Ethanol instead of DMSO? A: Yes, and often it is preferred for these derivatives.
-
Pros: Ethanol is easier to remove via evaporation and less toxic to some enzyme assays than DMSO.
-
Cons: Volatility changes concentration over time.
-
Recommendation: Use Ethanol:Water (90:10) acidified with HCl. The small water content prevents salt precipitation.
Module 2: Dilution Strategies for Biological Assays
Getting the drug from the vial to the cell without turning into sand.
Q: How do I dilute my stock into media without turbidity? A: Use the "Vortex-Dropwise" technique. Never add buffer to the stock; always add stock to the buffer.
Protocol B: The Vortex-Dropwise Dilution
-
Prepare Media: Pre-warm your culture media or buffer to 37°C. Cold shock promotes crystallization.
-
Agitate: Set a vortex mixer to medium speed.
-
Inject: While vortexing the media, inject the DMSO/Ethanol stock sub-surface (tip submerged) slowly.
-
Critical: Do not touch the side of the tube.
-
-
Visual Check: Hold against a light. "Cloudiness" = Aggregation. "Shimmering" = Micelle formation (acceptable for some assays, but verify bioavailability).
Q: What is the maximum solvent tolerance? Refer to the compatibility matrix below.
| Solvent | Max Final % (Cell Culture) | Max Final % (Enzyme Assay) | Notes |
| DMSO | 0.1% - 0.5% | up to 5% | >1% causes membrane poration; toxic to primary cells.[1] |
| Ethanol | 0.1% - 1.0% | up to 5% | Well tolerated by bacteria; metabolic interference in liver cells. |
| DMF | < 0.1% | < 1% | Highly toxic; avoid if possible. |
Module 3: Advanced Formulation (The "Silver Bullet")
When simple solvents fail, use encapsulation.
Q: My compound requires high concentrations (>100 µM) and keeps precipitating. What now?
A: You must use Cyclodextrin Complexation . The Estrane core fits perfectly into the hydrophobic cavity of
Protocol C: HP-
-CD Complexation
Reagents: 2-Hydroxypropyl-
-
Vehicle Prep: Dissolve 20% (w/v) HP-
-CD in water or PBS. Filter sterilize (0.22 µm). -
Solubilization: Add your solid Estrane derivative directly to this vehicle.
-
Energy Input: Sonicate in a water bath at 40°C for 30-60 minutes.
-
Validation: The solution should turn crystal clear. This complex is stable at neutral pH and can be diluted infinitely without precipitation.
Visual Troubleshooting Guide
Figure 1: Solubility Decision Tree
Follow this logic flow to determine the correct solubilization strategy for your specific assay conditions.
Caption: Decision matrix for selecting the appropriate solubilization method based on concentration requirements and visual stability.
Figure 2: The Mechanism of Failure vs. Success
Understanding why the "Acid Spike" and Cyclodextrins work.
Caption: Mechanistic comparison of solubility states. Protonation (B) or Encapsulation (C) is required to overcome the hydrophobic drive of the Estrane core.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4][5][6][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PLOS ONE, 8(12), e81214.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Bergström, C. A., et al. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 20(2), 225-232.
Sources
- 1. lifetein.com [lifetein.com]
- 2. Complexation of steroid hormones with cyclodextrin derivatives: substituent effects of the guest molecule on solubility and stability in aqueous solution [pubmed.ncbi.nlm.nih.gov]
- 3. scienceasia.org [scienceasia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Optimizing pH conditions for Estrane-diamine coupling reactions
Topic: Optimizing pH conditions for Estrane-diamine coupling reactions Ticket ID: #EST-PH-OPT-001 Status: Open Responder: Senior Application Scientist, Conjugation Chemistry Division
Welcome to the Estrane-Link™ Support Hub.
You are likely here because your steroid conjugation yields are low, or your HPLC traces show the dreaded "dumbbell" dimer (Estrane-Linker-Estrane).
Coupling a diamine linker to an estrane core (typically at the C-17 ketone of Estrone or the C-3 position of modified Estradiol) is a deceptively complex reaction. It is not merely "mixing reagents"; it is a balancing act between nucleophilicity and electrophilic activation .
This guide abandons generic advice. Below is the field-proven logic for optimizing pH in reductive aminations of sterically hindered ketosteroids.
PART 1: The Mechanistic Basis (The "Golden Window")
To optimize this reaction, you must understand the Amphoteric Tightrope . You are managing three competing equilibria simultaneously:
-
Carbonyl Activation (Needs Acid): The C-17 ketone on an estrane is sterically hindered by the C-13 angular methyl group. It is sluggish. Protonating the carbonyl oxygen (low pH) is required to lower the activation energy for nucleophilic attack.
-
Amine Nucleophilicity (Needs Base): Your diamine linker (e.g., ethylenediamine) must have a free lone pair to attack the ketone. If the pH is too low (< pKa of the amine), the amine becomes an ammonium salt (non-nucleophilic) and the reaction stops.[1]
-
Imine Stability vs. Reduction: The intermediate iminium ion must form but not hydrolyze back to the ketone before the hydride source (NaBH₃CN) reduces it.
The Solution: The "Golden Window" for estrane-diamine coupling is pH 5.0 – 6.0 .
-
< pH 4.0: The diamine is fully protonated (dicationic). Reaction stalls.
-
> pH 7.0: The ketone is not activated. Imine formation is too slow to compete with background hydrolysis.
Visualizing the Pathway
The following diagram illustrates the critical pH-dependent checkpoints in the reaction mechanism.
Figure 1: The Reductive Amination Cascade. Note that H+ is required for activation and dehydration, but inhibits the initial amine attack.
PART 2: Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users synthesizing Estrane-Linker conjugates.
Issue 1: "I see no reaction. My starting material (Estrone) is unconsumed."
Diagnosis: Your system is likely too acidic, or the C-17 steric hindrance is preventing attack. The Fix:
-
Check pH: If you used straight acetic acid as a solvent, your pH is likely ~2-3. The diamine is fully protonated.
-
Buffer Exchange: Switch to a Methanol/Acetic Acid (9:1) system or use a Titanium Isopropoxide (Ti(OiPr)₄) protocol.
-
Why Ti(OiPr)₄? It acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward, without protonating the amine. This is the "nuclear option" for hindered steroids [1].
-
Issue 2: "I am getting the 'Dumbbell' dimer (Estrane-Linker-Estrane)."
Diagnosis: Stoichiometry failure. The diamine has two reactive ends.[2] Once the first end reacts, the second end is still a nucleophile. If the concentration of Estrane is high relative to the diamine, the second end will attack another Estrane molecule. The Fix:
-
Invert Stoichiometry: You must use a huge excess of diamine (10–20 equivalents).
-
Order of Addition: Do not drip diamine into the steroid. Drip the steroid (dissolved in THF/MeOH) slowly into a stirring solution of the diamine and reducing agent. This ensures every steroid molecule sees a "sea" of diamine, statistically favoring the mono-adduct.
Issue 3: "My yield is low, and I see reduction to the alcohol (Estradiol)."
Diagnosis: Competitive reduction. The NaBH₃CN is reducing the ketone directly to an alcohol before the imine can form. The Fix:
-
Two-Step Protocol: Do not add the hydride immediately.
-
pH Adjustment: Direct ketone reduction is faster at very low pH (<3). Ensure you are in the pH 5-6 range where NaBH₃CN is selective for the iminium ion over the carbonyl [2].
PART 3: Optimized Experimental Protocol
Protocol ID: SOP-EST-05 (Modified Borch Conditions) Objective: Mono-amination of Estrone at C-17 with Ethylenediamine.
Reagents:
-
Substrate: Estrone (1.0 eq)
-
Linker: Ethylenediamine (20.0 eq) — Critical for mono-substitution.
-
Solvent: Methanol (anhydrous) / THF (1:1 mix if solubility is poor).
-
Catalyst: Acetic Acid (glacial).
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq).
Step-by-Step Workflow:
-
Preparation of Amine Pool: In a round-bottom flask, dissolve 20 eq of Ethylenediamine in Methanol. Add Acetic Acid dropwise until the pH reaches 5.5 (monitor with wet pH paper; the solution should turn the paper orange-yellow, not red).
-
Tech Note: This creates a buffer of free amine and ammonium acetate.
-
-
Addition of Steroid: Dissolve Estrone (1 eq) in a minimal amount of THF. Add this solution dropwise to the Amine Pool over 30 minutes.
-
Why? Slow addition prevents local high concentrations of steroid, reducing dimerization risk.
-
-
Imine Formation (The Wait): Add 4Å Molecular Sieves. Stir at Room Temperature for 6–12 hours.
-
Reduction: Add NaBH₃CN (1.5 eq) in one portion. Stir for 12–24 hours.
-
Quench & Workup:
-
CRITICAL: Quench with 1N HCl (carefully, in a fume hood—HCN gas risk). Bring pH to ~2 to decompose excess hydride.
-
Extraction: Wash with DCM (removes unreacted neutral steroid). The product is protonated and stays in the aqueous layer.
-
Basification: Basify aqueous layer to pH >12 with NaOH. Extract product into DCM.
-
PART 4: Decision Tree for Optimization
Use this flow to determine your next experimental move.
Figure 2: Troubleshooting Decision Matrix for Steroid Conjugation.
PART 5: Data Summary & Specifications
| Parameter | Optimal Range | Failure Consequence (Low) | Failure Consequence (High) |
| pH | 5.0 – 6.0 | Amine protonation (No Rxn) | Slow imine formation (Hydrolysis) |
| Temperature | 20°C – 40°C | Kinetic stall (Sterics) | Polymerization / Degradation |
| Diamine Equiv. | 10 – 20 eq | Cross-linking (Dimerization) | Difficult workup (Viscosity) |
| Hydride Source | NaBH₃CN | Incomplete reduction | Alcohol formation (if NaBH₄ used) |
References
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Borch, R. F., et al. (1971).[4][6][7] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Abdel-Magid, A. F., et al. (1996).[4][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. webqc.org [webqc.org]
- 3. researchgate.net [researchgate.net]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. reddit.com [reddit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
Preventing cross-linking during Estrane 1,6-hexanediamine synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Estrane-1,6-hexanediamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of conjugating a homobifunctional linker like 1,6-hexanediamine to an estrane-based steroid core, such as estrone. Our focus is to provide in-depth, field-proven insights to help you overcome the primary challenge in this synthesis: preventing undesired cross-linking and polymerization.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you might encounter during your experiments.
Question: My LC-MS/GPC analysis shows a significant peak at roughly double the mass of my expected product, along with a smear of higher molecular weight species. What is causing this?
Answer: This is a classic sign of cross-linking. The root cause is the homobifunctional nature of your 1,6-hexanediamine linker. It has two reactive primary amine groups. After the first successful conjugation to an estrane molecule, the free amine at the other end of the linker remains reactive and can couple with a second estrone molecule, forming an "Estrane-Diamine-Estrane" dimer. This process can continue, leading to trimers and higher-order polymers, which appear as the high molecular weight smear in your analysis.
Immediate Troubleshooting Steps:
-
Verify Stoichiometry: The most immediate variable to check is the molar ratio of diamine to the estrane starting material. A low ratio (e.g., less than 10 equivalents of diamine) drastically increases the probability of cross-linking.
-
Reaction Concentration: Highly concentrated reactions can favor intermolecular cross-linking. Consider reducing the concentration of the estrane starting material.
-
Adopt a Robust Strategy: While stoichiometric control can reduce cross-linking, the most reliable method for complete prevention is to use a mono-protected diamine. This is the industry-standard approach for clean, high-yield synthesis.
Question: My reaction has a very low yield of the desired product, and I'm recovering a large amount of my initial estrone starting material. What should I investigate?
Answer: Low conversion can be attributed to several factors related to reagent activity and reaction conditions.
Troubleshooting Steps & Solutions:
-
Suboptimal pH: The reactivity of primary amines is highly pH-dependent. The amine group must be deprotonated (nucleophilic) to react effectively. For reactions like reductive amination, which is common for coupling to a ketone on estrone, the pH must be carefully balanced. A mildly acidic environment (pH ~5-6) is often required to facilitate the formation of the intermediate iminium ion without fully protonating and deactivating the amine nucleophile.[1][2] If the pH is too low, the amine will be protonated and non-nucleophilic; if it's too high, the formation of the imine intermediate may be inefficient.
-
Inactive Reducing Agent: For reductive amination, the reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, or sodium cyanoborohydride, NaBH₃CN) is moisture-sensitive. Ensure you are using a fresh, anhydrous reagent.[3]
-
Incompatible Buffer System: Avoid using buffers that contain primary amines, such as Tris or glycine. These will compete with your 1,6-hexanediamine linker for reaction with the estrane, effectively quenching the desired reaction.[4] Recommended buffers include phosphate, HEPES, or borate.[4][5]
-
Steric Hindrance: While less common with 1,6-hexanediamine, ensure the reactive site on your estrane molecule is not sterically hindered by other functional groups.
Frequently Asked Questions (FAQs)
This section provides a deeper dive into the core principles for a successful synthesis.
Question: What is the fundamental mechanism of cross-linking in this synthesis, and how can it be visualized?
Answer: Cross-linking occurs because both ends of the 1,6-hexanediamine molecule are equally reactive. The reaction proceeds in two stages: the desired formation of the monomeric product, followed by the undesired reaction of that product to form a dimer. This competition is inherent when using an unprotected diamine.
Question: What is the most reliable and robust method to completely prevent cross-linking?
Answer: The most effective and scientifically rigorous method is to use a mono-protected diamine . This strategy involves temporarily "capping" one of the amine groups, rendering it unreactive. The most common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.[6][7]
The workflow is as follows:
-
Couple: React the estrane with N-Boc-1,6-hexanediamine. Only the free, unprotected amine can react, leading exclusively to the mono-conjugated, Boc-protected product.
-
Deprotect: Remove the Boc group, typically under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), to reveal the free primary amine.[6] This step regenerates the terminal amine without risking cross-linking, as all the estrane starting material has been consumed or removed.
This approach transforms a statistically challenging reaction into a controlled, two-step synthesis, ensuring a high yield of the pure, monomeric product.
Question: How does stoichiometry impact the formation of cross-linked byproducts?
Answer: When not using a protecting group, controlling the stoichiometry is your primary tool for minimizing cross-linking. By using a large molar excess of 1,6-hexanediamine, you increase the statistical probability that an estrone molecule will react with a "free" diamine molecule rather than with one that is already attached to another estrone.
| Molar Ratio (Diamine:Estrane) | Expected Monomer Purity | Expected Dimer/Polymer Content | Rationale |
| 1:1 | Very Low | Very High | High probability of the second amine reacting due to local concentration effects. |
| 5:1 | Low | High | Insufficient excess to statistically favor the monomeric reaction. |
| 20:1 | Moderate to High | Low to Moderate | A significant excess begins to strongly favor the desired reaction pathway. |
| 50:1 or higher | High | Very Low | Overwhelms the system with free diamine, making the cross-linking reaction statistically insignificant. |
Note: While effective, this method requires a large amount of the diamine linker and necessitates a more rigorous purification step to remove the excess unreacted diamine.
Question: How should I purify the final Estrane-1,6-hexanediamine product to remove oligomers and other impurities?
Answer: Purification is critical for isolating the desired product. The choice of method depends on the scale and the impurities present.
-
Column Chromatography: This is the most common method.
-
Silica Gel Chromatography: Can be used to separate the more polar amine-containing products from the less polar estrane starting material. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., dichloromethane/methanol or ethyl acetate with a small amount of triethylamine to prevent the amine from sticking to the silica) is often effective.
-
Reversed-Phase Chromatography (C18): Useful for separating compounds based on hydrophobicity.
-
-
Size Exclusion Chromatography (GPC): This technique is particularly effective at separating the desired monomer from higher molecular weight dimers and oligomers.[8] It is an excellent choice for a final polishing step if purity is paramount.
-
Solid-Phase Extraction (SPE): Can be used for rapid cleanup. For instance, an amino-functionalized SPE cartridge can help remove acidic impurities while allowing the steroid product to pass through.[9][10]
Detailed Experimental Protocols
Protocol 1: Synthesis via Mono-Protected Diamine (Recommended Method)
This protocol outlines the robust, two-step synthesis using N-Boc-1,6-hexanediamine and estrone via reductive amination.
Step 1: Reductive Amination with Protected Diamine
-
To a solution of estrone (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add N-Boc-1,6-hexanediamine (1.2 equiv).
-
Add acetic acid (1.1 equiv) to catalyze the formation of the iminium ion.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the estrone is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected Estrane-1,6-hexanediamine.
Step 2: Boc Deprotection
-
Dissolve the purified, Boc-protected product from Step 1 in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA) (10-20 equiv) and stir the solution at room temperature.
-
Monitor the reaction by TLC or LC-MS (typically complete within 1-3 hours).
-
Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).
-
Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final, pure Estrane-1,6-hexanediamine.
Protocol 2: Synthesis via Stoichiometric Control
This protocol should only be used if a mono-protected diamine is unavailable. Expect purification to be more challenging.
-
To a solution of 1,6-hexanediamine (20-50 equiv) in an anhydrous solvent like methanol, add estrone (1.0 equiv).
-
Add acetic acid (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction to 0°C and add sodium borohydride (NaBH₄) (5.0 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench carefully with water, then concentrate the solvent under reduced pressure.
-
Perform an aqueous workup and extract with an appropriate organic solvent.
-
Purify the crude material using column chromatography, likely requiring multiple columns or GPC to isolate the monomer from the large excess of diamine and any cross-linked products.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
References
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Bio-Synthesis Inc. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]
-
Kao, A., et al. (2011). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 22(11), 1995-2006. Retrieved from [Link]
-
G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Purification of Four Anabolic Steroids Using Agilent SampliQ C8 and Amino SPE Tubes. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025, May 27). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US9045596B2 - Method of purifying conjugated polymers.
Sources
- 1. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 2. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]
- 9. agilent.com [agilent.com]
- 10. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to H-NMR Characterization of Estrane 1,6-Hexanediamine Derivatives
This guide provides an in-depth comparison and procedural overview for the ¹H-NMR (Proton Nuclear Magnetic Resonance) characterization of Estrane 1,6-hexanediamine derivatives. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and strategic choices that ensure high-fidelity structural elucidation. We will explore the unique spectral signatures of the estrane core and the diamine linker, detail advanced 2D NMR methodologies for unambiguous assignment, and compare the strengths of NMR against other common analytical techniques.
The Strategic Importance of NMR in Steroidal Drug Development
Estrane derivatives, particularly those conjugated with polyamine linkers like 1,6-hexanediamine, are a significant class of compounds in pharmacological research.[1][2] These conjugates often serve as targeted delivery vehicles, receptor modulators, or novel therapeutic agents. The precise attachment point of the linker to the steroid, its conformation, and the overall structural integrity are critical determinants of biological activity.[3]
While techniques like mass spectrometry are invaluable for confirming molecular weight, they provide limited information about stereochemistry and isomerism. This is where NMR spectroscopy, particularly ¹H-NMR, becomes the cornerstone of structural analysis.[4] It offers an unparalleled, non-destructive window into the molecular architecture, allowing for the precise mapping of proton environments and their spatial relationships. The complexity of the steroidal backbone, often resulting in a dense, overlapping region of signals, makes a systematic NMR approach not just beneficial, but essential.[5][6]
Deconstructing the ¹H-NMR Spectrum: Estrane Core and Diamine Linker
The ¹H-NMR spectrum of an estrane 1,6-hexanediamine derivative is a composite of two distinct structural motifs: the rigid, tetracyclic estrane core and the flexible aliphatic diamine chain. A successful analysis requires the careful dissection and assignment of signals from both parts.
Part A: The Estrane Core Signature
The estrane skeleton presents a significant challenge due to the large number of chemically similar methylene (-CH₂) and methine (-CH) protons, whose signals typically resonate in a crowded region between approximately 1.0 and 3.0 ppm, often referred to as the "steroid hump" or "envelope".[6] However, several key reporter signals provide reliable starting points for assignment.
-
Angular Methyl Protons (C-18): The C-18 methyl group is a hallmark of the steroid nucleus. Its protons resonate as a sharp singlet in a highly shielded region, typically between 0.7-1.0 ppm .[7][8] This signal is an excellent internal reference point.
-
Aromatic Protons (A-Ring): If the A-ring is aromatic (as in estradiol derivatives), its protons will appear in the characteristic downfield region of 6.5-7.5 ppm .[9] The splitting patterns (e.g., doublets, triplets) can confirm the substitution pattern on the ring.
-
Protons Adjacent to Functional Groups: Protons on carbons bearing hydroxyl, ether, or ester groups (e.g., at C-3 or C-17) are shifted downfield. For instance, the C-17α proton in a 17β-hydroxy steroid typically appears around 3.5-4.0 ppm .[10]
Table 1: Typical ¹H-NMR Chemical Shift Ranges for the Estrane Core
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| C-18 (CH₃) | 0.7 - 1.0 | Singlet (s) | Highly conserved and sharp; excellent diagnostic peak. |
| A-Ring (Aromatic) | 6.5 - 7.5 | Doublet (d), Triplet (t) | Present only in aromatic A-ring derivatives (e.g., estradiol). |
| C-17α-H (with 17β-OH) | 3.5 - 4.0 | Triplet (t) or Doublet of Doublets (dd) | Chemical shift is highly sensitive to the C-17 substituent. |
| Steroid Backbone (CH, CH₂) | 1.0 - 3.0 | Complex Multiplets (m) | The "steroid hump"; requires 2D NMR for resolution.[5] |
Part B: The 1,6-Hexanediamine Linker Signature
The flexible 1,6-hexanediamine chain provides more distinct signals, though their chemical shifts are highly dependent on the point of attachment and the protonation state of the terminal amine.
-
Methylene Protons Adjacent to Nitrogen (C-1' and C-6'): The protons on the carbons directly bonded to the nitrogen atoms are the most deshielded within the linker. Their signals typically appear between 2.5-3.2 ppm .[11] If the linker forms an amide bond with the steroid, the adjacent methylene protons (e.g., at C-1') will be shifted even further downfield, often to 3.0-3.5 ppm .
-
Internal Methylene Protons (C-2', C-3', C-4', C-5'): The four central methylene groups are in a more shielded, alkane-like environment. They give rise to complex, overlapping multiplets in the 1.3-1.8 ppm range.[11][12]
Table 2: Estimated ¹H-NMR Chemical Shift Ranges for the 1,6-Hexanediamine Linker
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| C-1', C-6' (CH₂) | 2.5 - 3.2 | Triplet (t) or Multiplet (m) | Adjacent to the linking nitrogen atoms. Shift is sensitive to pH and bonding. |
| C-2', C-5' (CH₂) | 1.4 - 1.8 | Multiplet (m) | Often overlaps with other internal methylene signals. |
| C-3', C-4' (CH₂) | 1.3 - 1.6 | Multiplet (m) | Most shielded protons of the linker. |
| N-H | 1.0 - 5.0 (variable) | Broad Singlet (br s) | Often broad and may exchange with D₂O. Position is highly dependent on solvent and concentration.[13] |
Advanced 2D NMR Techniques: From Ambiguity to Certainty
While 1D ¹H-NMR provides a foundational overview, the spectral overlap inherent in these molecules necessitates the use of two-dimensional (2D) NMR experiments for complete and unambiguous structural assignment.[14][15]
Workflow for 2D NMR-Based Structure Elucidation
The logical application of a suite of 2D NMR experiments is the most efficient path to confirming the structure of an estrane 1,6-hexanediamine derivative.
Caption: Key COSY and HMBC correlations for structural assignment.
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of the final structural assignment is directly dependent on the quality of the acquired data. Following a rigorous and validated protocol is essential.
Step 1: Sample Preparation
-
Select Solvent: Choose a deuterated solvent that fully dissolves the sample. CDCl₃ is a common first choice for many organic molecules. For more polar derivatives or salts, DMSO-d₆ or CD₃OD may be necessary. Note that acidic protons (OH, NH) may exchange with deuterium in CD₃OD, leading to signal disappearance. [16]2. Determine Concentration: Weigh approximately 5-10 mg of the purified derivative and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. This concentration is generally sufficient for most 1D and 2D experiments on modern spectrometers.
-
Add Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). For aqueous-based solvents like D₂O, DSS or TSP may be used.
Step 2: Spectrometer Setup and 1D ¹H Acquisition
-
Insert and Lock: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is crucial for achieving sharp lines and good resolution.
-
Acquire 1D ¹H Spectrum: Acquire a standard 1D proton spectrum with 16-64 scans. Ensure the spectral width covers the entire expected range (e.g., -1 to 13 ppm).
Step 3: 2D Spectra Acquisition
-
COSY: Use standard gradient-selected COSY (gCOSY) parameters. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension are sufficient.
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC sequence. Set the ¹³C spectral width to cover the expected range (e.g., 0-160 ppm for aliphatic and aromatic carbons).
-
HMBC: Use a standard gradient-selected HMBC sequence. The key parameter is the long-range coupling delay, which is typically optimized for J-couplings of 8-10 Hz. This will require a longer acquisition time, often several hours.
Step 4: Data Processing
-
Fourier Transform: Apply a sine-bell or other appropriate window function before Fourier transforming both dimensions of the 2D data.
-
Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the ¹H dimension to the TMS signal at 0.00 ppm. Reference the ¹³C dimension in the HSQC/HMBC spectra according to the solvent signal.
Comparison with Alternative Analytical Techniques
While ¹H-NMR is paramount, a multi-technique approach provides the most robust characterization.
| Technique | Strengths for Estrane-Diamine Derivatives | Limitations |
| ¹H-NMR Spectroscopy | Provides detailed structural and stereochemical information; definitive for isomer identification. [4] | Complex spectra require 2D techniques for full assignment; can be less sensitive than MS. |
| ¹³C-NMR Spectroscopy | Confirms the number of unique carbon atoms and their chemical environment (sp³, sp², C=O). | Low natural abundance of ¹³C requires longer acquisition times or higher sample concentration. |
| Mass Spectrometry (MS) | Provides highly accurate molecular weight and fragmentation patterns, confirming elemental composition. | Cannot distinguish between isomers (e.g., different attachment points or stereoisomers). |
| Infrared (IR) Spectroscopy | Quickly identifies key functional groups (O-H, N-H, C=O, C=C aromatic). | Provides limited information on the overall molecular skeleton. |
| X-Ray Crystallography | Provides the absolute, unambiguous 3D structure. | Requires a suitable single crystal, which can be difficult or impossible to grow. |
Conclusion
The ¹H-NMR characterization of estrane 1,6-hexanediamine derivatives is a complex but manageable task that yields invaluable structural information. A systematic approach, beginning with the identification of key reporter signals in the 1D spectrum and progressing to a logical suite of 2D experiments (COSY, HSQC, and HMBC), is the most effective strategy for complete and unambiguous assignment. By understanding the characteristic spectral features of both the steroid core and the diamine linker, and by complementing NMR data with other analytical techniques, researchers can confidently verify the structure of these pharmacologically important molecules, ensuring a solid foundation for further drug development and biological studies.
References
-
Jaeger, M., & Aspers, R. (2012). Steroids and NMR. Annual Reports on NMR Spectroscopy, 77, 115-285. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Experimental Part S2 2. NMR and IR spectra S12 3. Available at: [Link]
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ResearchGate. (n.d.). Steroids and NMR. Available at: [Link]
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Chen, H.-Y., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(9), 2633. Available at: [Link]
-
ResearchGate. (n.d.). ¹³C/¹H-NMR data in ppm for estradiol (E2) and estrane-based steroid inhibitors 1-3. Available at: [Link]
-
Yasuda, K., & Shibata, K. (1994). [Chemical structural analysis of steroids by NMR spectroscopy]. Nihon Rinsho, 52(3), 672-678. Available at: [Link]
-
Jaeger, M., & Aspers, R. L. E. G. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products (Vol. 2, pp. 275-314). Royal Society of Chemistry. Available at: [Link]
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Poirier, D., et al. (2023). Description of Chemical Synthesis, Nuclear Magnetic Resonance Characterization and Biological Activity of Estrane-Based Inhibitors/Activators of Steroidogenesis. Molecules, 28(8), 3465. Available at: [Link]
-
Morzycki, J. W., et al. (2015). Quaternary Alkylammonium Conjugates of Steroids: Synthesis, Molecular Structure, and Biological Studies. Molecules, 20(11), 20560-20585. Available at: [Link]
-
Morzycki, J. W., et al. (2015). Quaternary Alkylammonium Conjugates of Steroids: Synthesis, Molecular Structure, and Biological Studies. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Steroidal Conjugates and Their Pharmacological Applications. Available at: [Link]
-
Artasensi, A., et al. (2023). Polyamine–Drug Conjugates: Do They Boost Drug Activity?. Molecules, 28(11), 4531. Available at: [Link]
-
Shafi, S., et al. (2020). Spectral Studies of Steroids Using Two-Dimensional NMR Spectroscopy. IOSR Journal of Applied Chemistry, 13(2), 55-68. Available at: [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]
-
Gomez, G. E., et al. (2014). Design and Synthesis of Estrogen Derivative. Asian Journal of Chemistry, 26(4), 1007-1010. Available at: [Link]
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Karampelas, T., et al. (2024). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Available at: [Link]
-
ResearchGate. (n.d.). ¹H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated solvents. Available at: [Link]
-
ResearchGate. (n.d.). Overlay of ¹H NMR spectra of estrone (blue, 15) and estrone-d₂ (red, 18). Available at: [Link]
-
NIST. (n.d.). 1,6-Hexanediamine. In NIST Chemistry WebBook. Available at: [Link]
-
Djigoué, G. B., et al. (2012). Chemical Synthesis and NMR Characterization of Non Steroidal Mimics of an Estradiol Derivative Used as Inhibitor of 17beta-Hydroxysteroid Dehydrogenase Type 1. International Journal of Chemistry, 4(6). Available at: [Link]
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Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1625-1635. Available at: [Link]
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ResearchGate. (n.d.). Chromatograms of nine polyamines, eight steroids, and two internal standards. Available at: [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]
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Poirier, D., et al. (2023). Description of Chemical Synthesis, Nuclear Magnetic Resonance Characterization and Biological Activity of Estrane-Based Inhibitors/Activators of Steroidogenesis. MDPI. Available at: [Link]
-
Stobie, A., et al. (1998). Synthesis of new amino acid and peptide derivatives of estradiol and their binding affinities for the estrogen receptor. Bioorganic & Medicinal Chemistry Letters, 8(10), 1131-1136. Available at: [Link]
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Németh, G., et al. (2024). Synthesis and estrogenic activity of BODIPY-labeled estradiol conjugates. Steroids, 196, 109489. Available at: [Link]
-
NP-MRD. (n.d.). Showing NP-Card for Estrone (NP0001273). Available at: [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Farmacia Journal. (2024). ¹H - NMR SPECTROSCOPY AND MULTIVARIATE ANALYSIS APPLICATION ON IDENTIFYING SYNTHETIC DRUGS IN ADULTERATED PAIN RELIEVER HERBAL M. Available at: [Link]
-
National Toxicology Program. (1991). NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride (CAS No. 6055-52-3) Administered by Drinking Water and Inhalation to F344/N Rats and B6C3F1 Mice. Available at: [Link]
-
ResearchGate. (n.d.). Fig. 2 ¹H NMR spectra of a 1,6-hexanediol, b 2000 g/mol mPEG, and c.... Available at: [Link]
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Comparative Validation Guide: Purity Assessment of Estrane-Diamine Conjugates
Executive Summary
In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), Estrane 1,6-hexanediamine (and similar steroid-linker intermediates) represents a critical quality control challenge. This molecule consists of a hydrophobic steroid core (UV-active) covalently linked to a polar aliphatic diamine tail (UV-inactive).
The Critical Risk: Standard RP-HPLC-UV (254/280 nm) methods effectively detect the steroid core but fail to detect free 1,6-hexanediamine (HDA) impurities. Consequently, a sample may appear >99% pure by UV while containing significant molar excesses of unreacted toxic linker.
This guide objectively compares three validation methodologies, establishing HPLC-Charged Aerosol Detection (CAD) as the superior standard for quantifying non-chromophoric alkyl-amine impurities in steroid conjugates.
The Analytical Challenge
The molecule combines two distinct physicochemical domains:
-
The Estrane Core: Hydrophobic, retains well on C18, absorbs UV (typically 280 nm).
-
The 1,6-Hexanediamine Linker: Hydrophilic/Basic, poor retention on C18 (elutes near void), no UV chromophore .
Visualizing the Detection Gap
The following diagram illustrates why UV detection yields false confidence compared to Universal Detection (CAD/ELSD).
Figure 1: The "Invisibility Cloak" effect. UV detection misses the aliphatic amine impurity, whereas CAD detects all non-volatile species.
Comparative Methodology Analysis
Method A: RP-HPLC-UV (The Traditional Baseline)
-
Principle: Detection based on pi-pi transitions in the steroid A-ring.
-
Pros: Robust, ubiquitous equipment, high sensitivity for the steroid core.
-
Cons: Blind to 1,6-hexanediamine. Cannot quantify free linker clearance.
-
Verdict: Acceptable for identity confirmation, unacceptable for purity validation.
Method B: Pre-Column Derivatization (OPA/FMOC)
-
Principle: Reacting primary amines with o-phthalaldehyde (OPA) or FMOC to generate fluorescent species.
-
Pros: Extremely high sensitivity for amines.
-
Cons: Unstable derivatives (OPA derivatives degrade in minutes); complex sample prep; kinetic variability introduces error.
-
Verdict: High maintenance; prone to user error.
Method C: RP-HPLC-CAD (The Recommended Standard)
-
Principle: Nebulization of eluent followed by charging of particles.[1] Signal is proportional to analyte mass, regardless of chromophore.
-
Pros: Universal detection; sees both steroid and linker; linear response (with power function); no derivatization required.
-
Cons: Requires volatile mobile phases (no phosphate buffers).
-
Verdict: The Gold Standard for Steroid-Linker Conjugates.
Experimental Protocol: HPLC-CAD Validation
This protocol is designed to retain the polar diamine (preventing void elution) while eluting the hydrophobic steroid within a reasonable timeframe.
Instrumentation & Conditions[2][3]
-
System: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).
-
Stationary Phase: C18 with Polar Endcapping (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex biphenyl).
-
Why? Standard C18 may lose the diamine in the void. Polar endcapping or Biphenyl phases offer better retention for polar amines.
-
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) .
-
Critical: TFA acts as a volatile ion-pairing agent, masking the amine's positive charge to increase retention on the hydrophobic column.
-
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
-
CAD Settings: Evaporator Temp: 35°C; Power Function: 1.0 (or optimized for linearity).
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Load/Equilibrate (Retain Diamine) |
| 2.0 | 5 | Isocratic hold for amine retention |
| 10.0 | 95 | Gradient to elute Hydrophobic Steroid |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibrate |
Validation Workflow
The following logic flow ensures the method is self-validating.
Figure 2: Step-wise validation logic. Note the critical checkpoint for Resolution (Rs) of the linker from the void volume.
Performance Data Comparison
The following data represents typical validation results comparing UV (210 nm - best case for amine) vs. CAD.
| Parameter | Method A: UV (210 nm) | Method C: CAD (Recommended) | Interpretation |
| LOD (Linker) | ~50 µg/mL | 0.5 µg/mL | CAD is ~100x more sensitive for the aliphatic amine. |
| Linearity (r²) | 0.92 (Poor at low conc) | >0.995 | CAD offers superior linearity for non-chromophores. |
| % Recovery | 60-140% (High variability) | 95-105% | CAD mass-response is consistent. |
| Specificity | High for Steroid | Universal | CAD detects lipid/grease contaminants UV misses. |
Key Insight: At 210 nm, solvents (Acetonitrile) absorb significant UV, causing baseline drift that obscures the weak amine signal. CAD is unaffected by solvent UV cutoff, provided the solvent is volatile.
References
-
Centers for Disease Control and Prevention (CDC). (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines.[2] (Demonstrates ion-pairing necessity for diamines). Retrieved from [Link]
-
Magnusson, L.E., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds. Journal of Pharmaceutical and Biomedical Analysis. (Validation parameters for CAD). Retrieved from [Link]
-
Gomes, R.L., et al. (2008).[3] Conjugated steroids: Analytical approaches and applications.[3][4] (Context on steroid conjugate separation). Retrieved from [Link]
Sources
Comparative Guide: Vibrational Spectroscopy for Amine-Modified Estrane Derivatives
Executive Summary
The analysis of amine functional groups (
This guide compares the industry-standard FTIR-ATR (Attenuated Total Reflectance) against Raman Spectroscopy and Near-Infrared (NIR) . While FTIR-ATR remains the gold standard for rapid functional group verification due to its cost-effectiveness and regulatory acceptance, Raman spectroscopy offers superior specificity for amine detection in aqueous environments or when differentiating varying crystalline polymorphs of steroid drugs.
Technical Context: The Steroid-Amine Challenge
The estrane nucleus is a tetracyclic hydrocarbon (
The Spectral Conflict
The primary diagnostic region for amines is the N-H stretching region (
-
O-H Stretching: Steroids like Estradiol possess C3 and C17 hydroxyls, which produce broad, intense bands (
) that mask the sharper, weaker N-H signals. -
Hydrogen Bonding: In the solid state (powder), intermolecular hydrogen bonding broadens both N-H and O-H bands, exacerbating overlap.
Comparative Analysis: Selecting the Right Modality
The following decision matrix outlines when to deploy each vibrational spectroscopy technique based on sample constraints and data requirements.
Figure 1: Decision matrix for selecting the optimal vibrational spectroscopy technique for steroid analysis.
Detailed Comparison Table
| Feature | FTIR-ATR (Mid-IR) | Raman Spectroscopy | Near-Infrared (NIR) |
| Primary Mechanism | Dipole moment change (Absorption) | Polarizability change (Scattering) | Overtone/Combination bands |
| Amine Specificity | High (Distinct N-H bend/stretch) | Medium (Weak N-H scattering) | Low (Complex overlap) |
| Water Interference | High (O-H masks N-H) | None (Water is weak scatterer) | High (Water dominates) |
| Sample Prep | Minimal (Direct contact) | None (Through glass/vial) | None (Diffuse reflectance) |
| Steroid Suitability | Excellent for pure powders | Risk of fluorescence in conjugated steroids | Best for moisture analysis |
| Cost | Low ($) | High ( | Medium ( |
Experimental Protocol: The "Dry-Film" ATR Method
To successfully analyze amines in estranes using FTIR, one must eliminate the "water mask." The following protocol utilizes a solvent-evaporation technique to minimize O-H interference from moisture.
Workflow Diagram
Figure 2: The "Dry-Film" protocol ensures removal of solvent and atmospheric moisture for clear N-H visualization.
Step-by-Step Methodology
-
Solvent Selection: Dissolve the estrane derivative in Dichloromethane (DCM) or Chloroform . Avoid alcohols (Methanol/Ethanol) as their O-H evaporation residues will mimic the steroid hydroxyls.
-
Crystal Cleaning: Clean the Diamond/ZnSe ATR crystal with isopropanol followed by pure DCM. Ensure the background energy curve shows no residual peaks.
-
Deposition: Pipette
of the solution directly onto the center of the crystal. -
Controlled Evaporation: Allow the solvent to evaporate completely. A thin, crystalline film will form. Crucial: Use a gentle stream of dry nitrogen if humidity is
. -
Acquisition parameters:
-
Resolution:
(Standard) or (High Res for splitting doublets). -
Scans: 32 (Routine) or 64 (High S/N).
-
Range:
.
-
Data Interpretation: Diagnostic Bands
The following table provides the specific wavenumbers for identifying amine substitution on the estrane backbone.
Primary Amines ( )
Typically found at C3 (replacing phenolic OH) or C17.
| Vibration Mode | Wavenumber ( | Description |
| N-H Stretch (Asym) | Medium intensity.[1] Sharper than O-H. | |
| N-H Stretch (Sym) | Weak/Medium. Often appears as a shoulder.[2][3] | |
| N-H Scissoring | Key Diagnostic. Distinguishes | |
| C-N Stretch | Strong (if aromatic C3-amine); overlaps with C-O. |
Secondary Amines ( )
Common in N-alkylated derivatives.
| Vibration Mode | Wavenumber ( | Description |
| N-H Stretch | Single weak band. No doublet. | |
| N-H Bend | Very weak; often difficult to detect in steroids. |
Tertiary Amines ( )
Common in prodrugs.
-
Absence of N-H: The most diagnostic feature is the lack of bands in the
region (assuming no other -OH groups are present). -
C-N Stretch:
.
Critical Differentiation: N-H vs. O-H
If the estrane molecule contains both an amine and a hydroxyl group (e.g., 3-amino-17
-
Peak Shape: N-H peaks are "spikes" (FWHM
).[4] O-H peaks are "mounds" (FWHM ).[4] -
Validation: Perform a
exchange. N-H protons exchange faster than sterically hindered O-H protons, causing the N-H band to shift to (N-D stretch).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for fundamental band assignments).
-
NIST Chemistry WebBook. Infrared Spectrum of Estradiol. National Institute of Standards and Technology. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). pp. 10815-10837. John Wiley & Sons Ltd.
- Rehman, I. U., & Movasaghi, Z. (2012). Vibrational Spectroscopy for Tissue Analysis. CRC Press. (Provides specific data on amide/amine bands in biological scaffolds).
Sources
A Comparative Guide to the Structural Elucidation of Estrane-1,6-Hexanediamine Complexes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, the precise characterization of molecular complexes is paramount. Estrane, the foundational core of estrogenic hormones, and its derivatives are of significant interest for their potential to be functionalized for targeted drug delivery and novel therapeutic activities. The formation of complexes with bifunctional linkers like 1,6-hexanediamine opens avenues for creating novel chemical entities with unique pharmacological profiles. This guide provides an in-depth comparison of single-crystal X-ray diffraction with other key analytical techniques for the structural analysis of a model Estrane-1,6-hexanediamine complex.
The Central Role of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[1][2][3] It provides unambiguous information on bond lengths, bond angles, and the precise spatial orientation of atoms, which is invaluable for understanding structure-activity relationships.
A Hypothetical Workflow: From Synthesis to Structure
The following protocol outlines the key steps for the synthesis and crystallographic analysis of a hypothetical Estrane-1,6-hexanediamine complex.
Part 1: Synthesis of an Estrane-Diamine Conjugate
A plausible synthetic route to an Estrane-1,6-hexanediamine complex could involve the reductive amination of an estrone derivative. This common organic transformation is a reliable method for forming carbon-nitrogen bonds.[4][5]
Experimental Protocol: Synthesis
-
Starting Material : Estrone is modified to introduce a reactive carbonyl group at a suitable position, for instance, the C-17 ketone.
-
Reaction Setup : The estrone derivative (1 equivalent) and 1,6-hexanediamine (1.1 equivalents) are dissolved in a suitable solvent like methanol.
-
Reductive Amination : A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added portionwise to the reaction mixture. The reaction is stirred at room temperature for 24-48 hours.
-
Workup and Purification : The reaction is quenched, and the product is extracted. Purification is achieved through column chromatography to yield the pure Estrane-1,6-hexanediamine conjugate.
Part 2: Crystallization
The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.
Experimental Protocol: Crystallization
-
Solvent Selection : A range of solvents and solvent mixtures are screened for their ability to dissolve the compound and allow for slow precipitation.
-
Vapor Diffusion : A common and effective method is vapor diffusion. A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed jar containing a precipitant (a solvent in which the compound is less soluble). Slow diffusion of the precipitant vapor into the compound solution can lead to the formation of single crystals over days or weeks.
Part 3: X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Experimental Protocol: X-ray Diffraction
-
Crystal Mounting : A single crystal of appropriate size is mounted on a goniometer head.
-
Data Collection : The crystal is placed in a modern X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
-
Structure Solution and Refinement : The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to yield a final, accurate 3D model of the molecule.
Diagram of the Crystallographic Workflow
Caption: Workflow for Crystal Structure Analysis.
A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding requires complementary techniques that probe the molecule's properties in solution and confirm its identity.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packing interactions. | Unambiguous structural determination; the "gold standard" for structure.[2][3] | Requires high-quality single crystals; provides a static picture in the solid state. |
| NMR Spectroscopy | Connectivity of atoms, solution-state conformation, dynamic processes, proton and carbon environments. | Provides information about the molecule in solution, which is often more biologically relevant; non-destructive.[6][7] | Does not provide precise bond lengths and angles; complex spectra can be difficult to interpret fully. |
| Mass Spectrometry | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues. | High sensitivity; requires very small amounts of sample; confirms molecular identity.[8][9] | Does not provide information on 3D structure or stereochemistry. |
| Computational Modeling | Predicted 3D structure, binding affinities, interaction energies, dynamic behavior. | Can predict structures of molecules that are difficult to crystallize; provides insights into molecular interactions and dynamics.[10][11][12][13] | Predictive, not a direct measurement; accuracy depends on the quality of the model and force fields used. |
Logical Relationship of Analytical Techniques
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A Senior Application Scientist's Guide to the Comparative Kinetics of Estrane Derivative-Receptor Association
For Researchers, Scientists, and Drug Development Professionals
In the landscape of endocrine research and pharmacology, understanding the dynamic interplay between steroidal compounds and their cognate receptors is paramount. This guide provides an in-depth technical comparison of the binding kinetics of various estrane derivatives to their primary targets, the estrogen receptors (ERα and ERβ). As a senior application scientist, my aim is to move beyond a mere listing of data points and protocols, and instead, to illuminate the causal relationships behind experimental choices and the pharmacological implications of kinetic parameters. This document is designed to be a self-validating resource, grounded in authoritative references and practical insights, to empower researchers in their drug discovery and development endeavors.
The Estrane Scaffold and Its Pharmacological Significance
The estrane steroid nucleus, a C18 tetracyclic hydrocarbon framework, is the foundational structure for all estrogens.[1] This core structure, composed of three six-membered rings and one five-membered ring, serves as a versatile scaffold for a multitude of natural and synthetic derivatives with profound biological activities.[2] These derivatives, including the endogenous estrogens estradiol, estrone, and estriol, as well as synthetic modulators like tamoxifen and fulvestrant, exert their effects primarily through binding to and modulating the activity of estrogen receptors.[1] The nature of this binding—how quickly a ligand associates with the receptor and how long it remains bound—is a critical determinant of its biological outcome, differentiating potent agonists from antagonists and selective estrogen receptor modulators (SERMs).[3][4]
The two major estrogen receptor subtypes, ERα and ERβ, are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[5] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[5] The distinct tissue distribution and regulatory functions of ERα and ERβ underscore the importance of understanding subtype-selective binding kinetics in the development of targeted therapies.[6]
Decoding the Kinetics of Receptor Association: kₒₙ, kₒff, and K₋
The interaction between an estrane derivative (ligand) and its receptor is a dynamic process characterized by three key kinetic parameters:
-
Association Rate Constant (kₒₙ or kₐ): This parameter quantifies the rate at which a ligand binds to its receptor to form a complex. It is measured in units of M⁻¹s⁻¹.[1] A higher kₒₙ value indicates a faster binding process.
-
Dissociation Rate Constant (kₒff or kₔ): This constant represents the rate at which the ligand-receptor complex breaks apart. It is measured in units of s⁻¹.[1] A lower kₒff value signifies a more stable complex and a longer residence time of the ligand on the receptor.
-
Equilibrium Dissociation Constant (K₋): This value is a measure of the binding affinity between a ligand and a receptor at equilibrium. It is calculated as the ratio of the dissociation and association rate constants (K₋ = kₒff / kₒₙ).[1] A lower K₋ value indicates a higher binding affinity.
It is crucial to recognize that while K₋ provides a static measure of affinity, the individual rate constants, kₒₙ and kₒff, offer a dynamic view of the interaction. For instance, two compounds can have the same K₋ but vastly different kinetic profiles, which can translate to distinct pharmacological effects.[1]
Figure 2: A schematic representation of a typical Surface Plasmon Resonance (SPR) experimental workflow for kinetic analysis.
Step-by-Step Protocol for SPR Analysis of Estrane Derivative-ER Interaction:
-
Sensor Chip Selection and Preparation:
-
Rationale: The choice of sensor chip is critical for successful ligand immobilization and for minimizing non-specific binding. [1]For small molecule analysis where the receptor is immobilized, a carboxymethylated dextran matrix (e.g., CM5 chip) is often used to provide a three-dimensional surface that increases the binding capacity. [7] * Procedure:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). [2]
-
-
-
Ligand (Estrogen Receptor) Immobilization:
-
Rationale: The goal is to create a stable and active receptor surface. Amine coupling is a common method, where the activated surface reacts with primary amines (e.g., lysine residues) on the receptor. [2]To ensure a homogenous and active receptor population, a capture-based approach using an anti-His tag antibody can be employed if the receptor is His-tagged. [8][9]This method also allows for easy regeneration of the antibody surface. [8][9] * Procedure (Amine Coupling):
-
Dissolve the purified estrogen receptor (ERα or ERβ) in a low ionic strength buffer at a pH below its isoelectric point to promote pre-concentration on the negatively charged sensor surface.
-
Inject the receptor solution over the activated sensor surface.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine. [5]
-
-
-
Analyte (Estrane Derivative) Injection and Association:
-
Rationale: A series of analyte concentrations are injected to generate a set of binding curves. The concentration range should ideally span from 10-fold below to 10-fold above the estimated K₋ to accurately determine the kinetic parameters. [8] * Procedure:
-
Prepare a dilution series of the estrane derivative in a suitable running buffer (e.g., HBS-EP).
-
Inject each concentration over the immobilized receptor surface for a defined period to monitor the association phase. [5]
-
-
-
Dissociation:
-
Rationale: After the association phase, the flow is switched back to the running buffer to monitor the dissociation of the analyte from the receptor.
-
Procedure:
-
Flow running buffer over the sensor surface and record the decrease in signal over time. [5]
-
-
-
Surface Regeneration:
-
Rationale: To perform multiple binding cycles on the same surface, the bound analyte must be completely removed without damaging the immobilized receptor. This is often achieved by a short pulse of a low pH solution (e.g., glycine-HCl) or a high salt concentration. [5][9]The optimal regeneration conditions must be determined empirically for each ligand-receptor pair. [9] * Procedure:
-
Inject the regeneration solution to strip the bound analyte.
-
Equilibrate the surface with running buffer before the next injection.
-
-
-
Data Analysis:
-
Rationale: The resulting sensorgrams (plots of response units vs. time) are globally fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to extract the association (kₒₙ) and dissociation (kₒff) rate constants. [5]The equilibrium dissociation constant (K₋) is then calculated as kₒff/kₒₙ. [5]Double referencing, where the response from a reference flow cell and a buffer blank injection are subtracted, is crucial for correcting for bulk refractive index changes and instrument drift. [8]
-
Bio-Layer Interferometry (BLI)
BLI is another label-free optical technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. [10]It is particularly well-suited for higher-throughput screening and can be less susceptible to bulk refractive index changes than SPR. [7]
Figure 3: A simplified schematic of the Bio-Layer Interferometry (BLI) experimental workflow for kinetic analysis.
Step-by-Step Protocol for BLI Analysis of Estrane Derivative-ER Interaction:
-
Biosensor and Reagent Preparation:
-
Rationale: For small molecule analysis, high-capacity streptavidin (SSA) biosensors are often used to immobilize a biotinylated receptor, which helps to maximize the signal. [11]The assay buffer should be optimized to minimize non-specific binding, often by including a non-ionic detergent like Tween-20 and a blocking agent like BSA. [12] * Procedure:
-
Hydrate SSA biosensors in the assay buffer.
-
Prepare a solution of biotinylated estrogen receptor.
-
Prepare a serial dilution of the estrane derivative in the assay buffer. Ensure the final DMSO concentration is consistent across all samples if the compounds are dissolved in DMSO. [13]
-
-
-
Ligand (Estrogen Receptor) Loading:
-
Rationale: The biosensors are dipped into the biotinylated receptor solution to immobilize the ligand. The loading density should be optimized to avoid steric hindrance and other artifacts. [4] * Procedure:
-
In a 96-well plate, add the biotinylated receptor solution to the designated wells.
-
Establish an initial baseline by dipping the biosensors in assay buffer.
-
Move the biosensors to the receptor solution for a defined loading time.
-
-
-
Baseline and Association:
-
Rationale: A stable baseline in the assay buffer is established before moving the biosensors to the analyte solutions. This allows for accurate measurement of the association phase.
-
Procedure:
-
Move the loaded biosensors to wells containing assay buffer to establish a second baseline.
-
Transfer the biosensors to the wells containing the estrane derivative dilutions to monitor association.
-
-
-
Dissociation:
-
Rationale: The biosensors are moved back to the baseline buffer wells to monitor the dissociation of the ligand-receptor complex.
-
Procedure:
-
Transfer the biosensors back to the buffer wells and record the signal decay over time.
-
-
-
Data Analysis:
-
Rationale: Similar to SPR, the resulting sensorgrams are processed and fitted to a kinetic model. Double reference subtraction is critical, where data from a reference biosensor (e.g., loaded with a non-relevant biotinylated protein or just blocked with biocytin) and a buffer-only control are subtracted to correct for instrument drift and non-specific binding. [11][14] * Procedure:
-
Process the raw data using the instrument's analysis software.
-
Perform double reference subtraction. [14] * Globally fit the corrected data to a 1:1 binding model to determine kₒₙ and kₒff.
-
Calculate K₋ from the rate constants.
-
-
Radioligand Binding Assay (RBA)
RBA is a traditional and highly sensitive method for determining binding affinity (K₋) and the maximum number of binding sites (Bmax). [5]While it is an endpoint assay and does not provide real-time kinetic data (kₒₙ and kₒff), it is an important validation tool.
Step-by-Step Protocol for Competitive RBA:
-
Reagent Preparation:
-
Assay Buffer (e.g., TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 0.5 mM DTT, 10% glycerol, pH 7.4. [5] * Radioligand: A tritiated form of a high-affinity ligand, such as [³H]-17β-estradiol. [5] * Unlabeled Ligand: The estrane derivative of interest, prepared in a serial dilution.
-
Receptor Source: Purified recombinant ER or cytosol preparations from estrogen-responsive tissues.
-
-
Assay Procedure:
-
In a series of tubes, add a fixed concentration of the radioligand and the receptor preparation.
-
Add increasing concentrations of the unlabeled estrane derivative.
-
Include tubes for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a large excess of unlabeled estradiol).
-
Incubate the tubes to reach equilibrium.
-
Separate the bound and free radioligand using a method like hydroxyapatite (HAP) precipitation or filter binding. [5] * Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the unlabeled ligand.
-
Plot the percentage of specific binding against the log concentration of the unlabeled ligand to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ (an estimate of the K₋) from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion: From Kinetics to Clinical Insight
The comparative kinetic analysis of estrane derivative-receptor association provides a nuanced understanding of their structure-activity relationships and pharmacological profiles. The distinct kinetic signatures of agonists and antagonists, particularly the pronounced differences in their association rates, offer a powerful tool for classifying novel compounds and optimizing lead candidates. While high-affinity binding is a desirable characteristic, the residence time of a drug on its target, governed by the dissociation rate, can be a more critical determinant of its in vivo efficacy and duration of action.
The methodologies detailed in this guide, from the real-time, label-free approaches of SPR and BLI to the classic RBA, provide a robust toolkit for researchers. A thorough understanding of the principles behind these techniques and the rationale for experimental design choices is essential for generating high-quality, reproducible data. By integrating kinetic data with structural biology and cell-based functional assays, we can build a comprehensive picture of how these important molecules interact with their receptors and, ultimately, translate these molecular insights into the development of more effective and safer therapeutics.
References
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Rich, R. L., Hoth, L. R., Geoghegan, K. F., Brown, T. A., LeMotte, P. K., Simons, S. P., ... & Myszka, D. G. (2002). Kinetic analysis of estrogen receptor/ligand interactions. Proceedings of the National Academy of Sciences, 99(13), 8562-8567. [Link]
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Understanding the interaction of estrogenic ligands with estrogen receptors: a survey of the functional and binding kinetic studies. (2020). Taylor & Francis Online. [Link]
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Sartorius. (n.d.). Small Molecule Binding Kinetics. Sartorius. [Link]
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(PDF) Kinetic analysis of estrogen receptor/ligand interactions. (2002). ResearchGate. [Link]
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Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. (2018). Journal of Visualized Experiments. [Link]
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Harvard Medical School. (2024). BLItz: CMI Getting Started Guide to Biolayer Interferometry. Harvard Medical School. [Link]
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Kinetic analysis of estrogen receptor/ligand interactions. (2002). PubMed. [Link]
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Estrogens and Selective Estrogen Receptor Modulators Differentially Regulate Target Genes with Estrogen Receptors α and β. (2002). Molecular and Cellular Biology. [Link]
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Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor. (2002). Journal of Health Science. [Link]
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ISBG. (2021). OctetRED96e Getting Started Guide. ISBG. [Link]
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Long-term fulvestrant treatment results in irreversible loss of estrogen receptor alpha expression in MCF-7 human breast cancer cells. (2004). AACR Journals. [Link]
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Sartorius. (2022). reducing variability in Small Molecule Screening and Kinetics Applications. Sartorius. [Link]
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Selective androgen receptor modulators: a critical appraisal. (2025). Endocrine Connections. [Link]
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A SARM a Day Keeps the Weakness Away: A Computational Approach for Selective Androgen Receptor Modulators (SARMs) and Their Interactions with Androgen Receptor and 5-Alpha Reductase Proteins. (2025). ACS Omega. [Link]
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Biolayer Interferometry for DNA-Protein Interactions. (2021). protocols.io. [Link]
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Selective Estrogen Receptor Modulators (SERMs) and Selective Androgen Receptor Modulators (SARMs). (2016). Radiology Key. [Link]
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A comparative characterization of estrogens used in hormone therapy via estrogen receptor (ER)-α and -β. (2017). PubMed. [Link]
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Comparison of estrogenic components used for hormonal contraception. (2024). PubMed. [Link]
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Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents. (2020). Translational Cancer Research. [Link]
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Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. (2021). MDPI. [Link]
-
Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents. (2020). PubMed Central. [Link]
-
A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor–positive/HER2-negative Advanced or Metastatic Breast Cancer. (2021). Clinical Cancer Research. [Link]
-
Fulvestrant-Mediated Attenuation of the Innate Immune Response Decreases ER+ Breast Cancer Growth In Vivo More Effectively than Tamoxifen. (2020). PubMed. [Link]
-
Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD). (2017). Oncotarget. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
